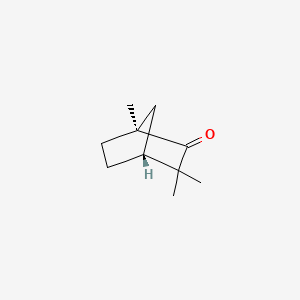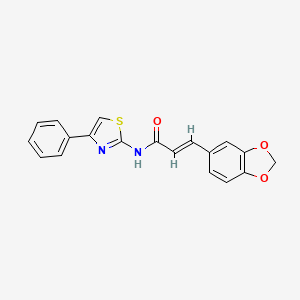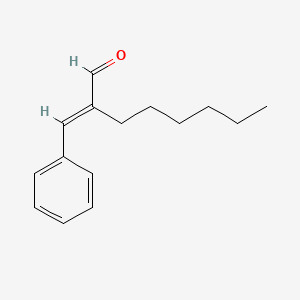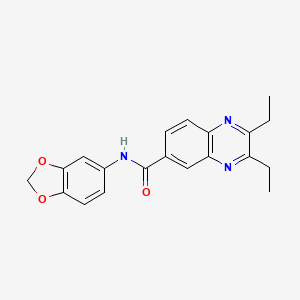
(+)-Fenchone
Übersicht
Beschreibung
(+)-Fenchone is a naturally-occurring monoterpene ketone that is found in the essential oils of many plants. It is a colorless liquid with a characteristic, pleasant smell and is used in many industries and applications, from perfumes to pharmaceuticals. (+)-Fenchone has a number of interesting and beneficial properties, including anti-inflammatory, anti-bacterial, and anti-fungal properties.
Wissenschaftliche Forschungsanwendungen
Bronchodilator and Spasmolytic Activities
Fenchone has been investigated for its bronchodilator effects. A study using guinea pig tracheal muscles demonstrated fenchone's ability to relax tracheal muscles, suggesting potential in managing airways disorders. This effect was mediated predominantly by potassium channel activation followed by dual inhibition of phosphodiesterase and calcium channels (Rehman et al., 2022).
Antimicrobial and Antibiofilm Properties
Research indicates that fenchone has significant antibacterial, anticandidal, and antibiofilm properties. It was effective against bacteria like E. coli and P. aeruginosa, as well as the fungus C. albicans. These findings suggest that fenchone can be a source for developing new antimicrobial drugs (Ahmad et al., 2022).
Antioxidant and Anticancer Activities
Fenchone has shown antioxidant activity and exhibits strong antifungal properties. It was also found cytotoxic to cancerous HeLa cells, indicating its potential in cancer therapy. This study used in silico approaches to explore these activities (Singh et al., 2019).
Soil Respiration and Microbial Population Shift
An interesting application of fenchone lies in its effect on soil metabolism and microbial growth. In a study, addition of fenchone to soil samples resulted in an increase in soil respiration and a significant change in the bacterial population, suggesting its influence on soil ecological processes (Vokou et al., 2002).
Interaction with Water Molecules
Fenchone’s interaction with water molecules has been explored through rotational spectroscopy and quantum chemistry. This study provides insights into the complex network of non-covalent interactions in fenchone hydrates, relevant in understanding its chemical behavior (Chrayteh et al., 2021).
Wound Healing
Fenchone was studied for its wound healing efficacy using a cutaneous wound model in rats. It showed significant increases in wound contraction and re-epithelialization, highlighting its potential in skin wound treatment (Keskin et al., 2017).
Antimycobacterial Activity
Fenchone-derived compounds showed promising activity against Mycobacterium tuberculosis, suggesting its potential in developing new treatments for tuberculosis (Slavchev et al., 2014).
Insecticidal Activities
Fenchone exhibited significant insecticidal activities against stored-product insects like Sitophilus zeamais, indicating its potential as a natural insect control agent (Nukenine et al., 2010).
Eigenschaften
IUPAC Name |
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLQBQYFFVNW-XCBNKYQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858862 | |
| Record name | d-Fenchone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Camphoraceous aroma | |
| Record name | d-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in propylene glycol, vegetable oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | d-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.940-0.948 | |
| Record name | d-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
(+)-Fenchone | |
CAS RN |
4695-62-9 | |
| Record name | (+)-Fenchone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Fenchone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Fenchone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCHONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436YKU51N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: (+)-Fenchone, a monoterpene found in Foeniculum vulgare fruit, exhibits insecticidal activity primarily through fumigant action. [] This suggests it interferes with insect respiratory systems, although the exact molecular target(s) remain unclear.
ANone: Yes, (+)-fenchone acts as a feeding deterrent for the large white butterfly (Pieris brassicae). [] This effect has been categorized as preingestive, indicating that the compound deters feeding before the insect ingests the treated food source.
ANone: (+)-Fenchone has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
ANone: Spectroscopic characterization, including NMR and GC-MS, has been instrumental in identifying (+)-fenchone. [, , , ] For detailed spectral information, please refer to the cited research articles.
ANone: Enantioselective gas chromatography (EsGC) coupled with mass spectrometry detection (MSD) is a powerful technique for determining the absolute configuration of chiral molecules like (+)-fenchone. []
ANone: While specific stability data for (+)-fenchone is limited in the provided research, essential oils containing it, like fennel oil, are generally susceptible to degradation upon exposure to light, heat, and oxygen. [] Proper storage in airtight containers, protected from light and at cooler temperatures, is likely crucial for maintaining its stability.
ANone: Yes, computational methods, such as DFT calculations, have been used to analyze the enantioselective properties of catalysts derived from (+)-fenchone. [] These calculations provide insights into the catalyst's structure and its interaction with substrates, aiding in the design of more efficient asymmetric catalysts.
ANone: Further research is required to explore the potential of synthesizing (+)-fenchone analogs or derivatives with improved activity or tailored properties for specific applications.
ANone: As a volatile compound, (+)-fenchone presents formulation challenges in terms of controlling its release and preventing evaporation. [, ] Encapsulation technologies, such as nano-encapsulation, could offer solutions for its controlled release and improved stability in various applications like insecticidal wallpapers. []
ANone: (+)-Fenchone is a natural component of many essential oils. While it doesn't have specific regulations, its use in various applications, like cosmetics or insecticides, may fall under broader regulations governing essential oils and their constituents. [] It's crucial to ensure compliance with relevant safety and labeling requirements.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-oxomethyl]-3-methyl-3-bicyclo[2.2.1]hept-5-enecarboxylic acid](/img/structure/B1227479.png)
![2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)



![[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1227486.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide](/img/structure/B1227487.png)

![5-[(2S,3S,4R)-3,4-bis(azaniumyl)thiolan-2-yl]pentanoate](/img/structure/B1227491.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-fluorophenyl)thio]ethanone](/img/structure/B1227495.png)
![3-methyl-2-benzo[g]benzofurancarboxylic acid [2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] ester](/img/structure/B1227496.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1227497.png)
